N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is phagocytes , specifically polymorphonuclear cells . These cells play a crucial role in the body’s immune response, acting as the first line of defense against invading pathogens.
Mode of Action
The compound inhibits the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . Oxidative burst is a rapid release of reactive oxygen species (ROS) from different types of cells. By inhibiting this process, the compound can potentially reduce inflammation and damage caused by ROS.
Biochemical Pathways
The compound appears to affect the inflammatory response pathway . It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
It was also found to be non-toxic at the highest tested intraperitoneal dose of 100 mg/kg in acute toxicological studies in mice .
Result of Action
The compound’s action results in a significant reduction in inflammation. This is evidenced by its ability to inhibit oxidative bursts from phagocytes, reduce the expression of pro-inflammatory markers, and increase the expression of anti-inflammatory cytokines . These effects suggest that the compound has potential therapeutic applications for various chronic inflammatory illnesses.
Properties
IUPAC Name |
N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15(2)21(27)24-17-8-10-19(11-9-17)31(29,30)25-18-7-6-16-12-13-26(20(16)14-18)22(28)23(3,4)5/h6-11,14-15,25H,12-13H2,1-5H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWRNWKJQXFIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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